(2R,5S)-5-amino-2-benzyl-8-(hydrazinylmethylideneamino)-4-oxooctanoic acid;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-5-amino-2-benzyl-8-(hydrazinylmethylideneamino)-4-oxooctanoic acid;sulfuric acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an amino group, a benzyl group, and a hydrazinylmethylideneamino group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-amino-2-benzyl-8-(hydrazinylmethylideneamino)-4-oxooctanoic acid involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the benzyl group, followed by the introduction of the amino and hydrazinylmethylideneamino groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-5-amino-2-benzyl-8-(hydrazinylmethylideneamino)-4-oxooctanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino and benzyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
(2R,5S)-5-amino-2-benzyl-8-(hydrazinylmethylideneamino)-4-oxooctanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,5S)-5-amino-2-benzyl-8-(hydrazinylmethylideneamino)-4-oxooctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-5-amino-2-benzyl-4-oxooctanoic acid: Lacks the hydrazinylmethylideneamino group, resulting in different chemical properties and reactivity.
(2R,5S)-5-amino-2-benzyl-8-(methylamino)-4-oxooctanoic acid: Contains a methylamino group instead of the hydrazinylmethylideneamino group, leading to variations in biological activity.
Uniqueness
The presence of the hydrazinylmethylideneamino group in (2R,5S)-5-amino-2-benzyl-8-(hydrazinylmethylideneamino)-4-oxooctanoic acid makes it unique compared to similar compounds
Properties
Molecular Formula |
C32H50N8O10S |
---|---|
Molecular Weight |
738.9 g/mol |
IUPAC Name |
(2R,5S)-5-amino-2-benzyl-8-(hydrazinylmethylideneamino)-4-oxooctanoic acid;sulfuric acid |
InChI |
InChI=1S/2C16H24N4O3.H2O4S/c2*17-14(7-4-8-19-11-20-18)15(21)10-13(16(22)23)9-12-5-2-1-3-6-12;1-5(2,3)4/h2*1-3,5-6,11,13-14H,4,7-10,17-18H2,(H,19,20)(H,22,23);(H2,1,2,3,4)/t2*13-,14+;/m11./s1 |
InChI Key |
LETDBFDAHFRWGW-PNWRBGOWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CC(=O)[C@H](CCCN=CNN)N)C(=O)O.C1=CC=C(C=C1)C[C@H](CC(=O)[C@H](CCCN=CNN)N)C(=O)O.OS(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)C(CCCN=CNN)N)C(=O)O.C1=CC=C(C=C1)CC(CC(=O)C(CCCN=CNN)N)C(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.